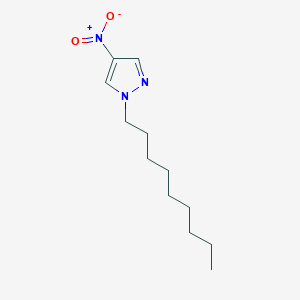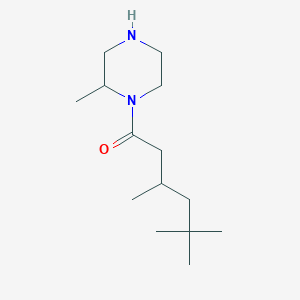![molecular formula C12H20Cl2N2 B6362451 N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride CAS No. 1240567-27-4](/img/structure/B6362451.png)
N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride” is a complex organic compound. It contains an aniline group (a benzene ring attached to an amine), which is substituted at the para position (opposite the amine) with a group that includes a prop-2-en-1-yl (allyl) group attached through a methylene bridge to a dimethylamine group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the typical aromaticity of the aniline group, with sp2 hybridization around the carbon atoms in the benzene ring. The allyl group would introduce some additional unsaturation, and the dimethylamine would be expected to be a source of potential hydrogen bonding .Chemical Reactions Analysis
As an organic compound containing both aromatic and aliphatic components, this compound could potentially undergo a variety of reactions. The aromatic ring could undergo electrophilic aromatic substitution, while the allyl group could participate in reactions typical of alkenes, such as addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect its structure. It would likely be a solid under standard conditions, with a relatively high melting point due to the presence of the aromatic ring. The presence of the amine groups could make it somewhat polar, potentially leading to solubility in polar solvents .科学的研究の応用
Synthesis and Structural Properties
Research on the synthesis and structural properties of novel compounds, such as substituted thiazolidin-4-ones, highlights the interest in understanding and manipulating the chemical structures for various applications, including the potential development of new materials or drugs (Issac & Tierney, 1996). This work emphasizes the importance of spectroscopic and computational methods in elucidating the properties of newly synthesized compounds.
Health Benefits of Phytochemicals
Another study explores the health benefits of 4,4-dimethyl phytosterols, compounds that share a thematic link with dimethylated aniline derivatives through their emphasis on methyl groups' roles in biological activity (Zhang et al., 2019). This research provides a comprehensive overview of the structures, sources, and potential therapeutic applications of these compounds, suggesting a wide range of possible health-related applications for dimethylated compounds.
Biomaterials Development
The modification of biopolymers to create new materials with specific properties, such as xylan derivatives for drug delivery applications, underscores the versatility of chemical modifications in developing new applications for known substances (Petzold-Welcke et al., 2014). This kind of research indicates the potential for dimethylated aniline derivatives in biomaterials science.
Genotoxic Activities and Carcinogenicity
Investigations into the genotoxic activities of aniline and its metabolites, including those with methyl groups, provide crucial insights into the safety and potential risks associated with chemical exposure (Bomhard & Herbold, 2005). This research is vital for understanding the implications of using dimethylated aniline derivatives in various applications.
Environmental and Health Safety
A review on the toxicology of acetamide and formamide derivatives, including dimethylated versions, highlights the importance of understanding the biological impacts of chemical exposures (Kennedy, 2001). This work emphasizes the need for comprehensive toxicological assessments of new compounds before their widespread use.
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound in a biological system. The presence of the aniline and dimethylamine groups could potentially allow for interactions with biological targets through hydrogen bonding or other types of intermolecular interactions .
Safety and Hazards
特性
IUPAC Name |
N,N-dimethyl-4-[(prop-2-enylamino)methyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-4-9-13-10-11-5-7-12(8-6-11)14(2)3;;/h4-8,13H,1,9-10H2,2-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBOPRZLPWSYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC=C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362374.png)

![2-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362385.png)
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)


![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)

![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)

![(Prop-2-en-1-yl)[(pyridin-4-yl)methyl]amine dihydrochloride](/img/structure/B6362483.png)
